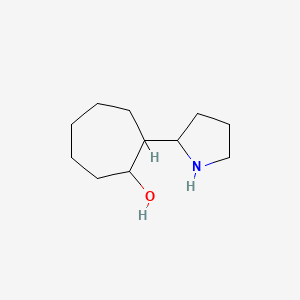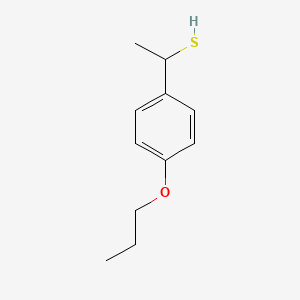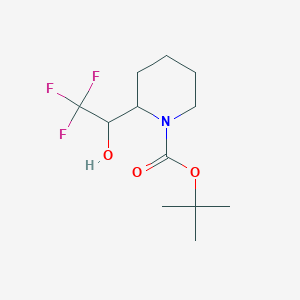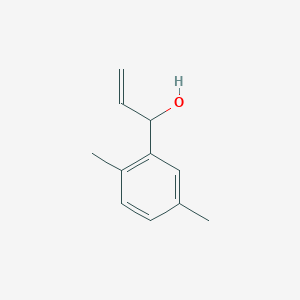
6,8-Dimethyl-3-(piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with two methyl groups at positions 6 and 8, and a piperidinyl group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups at positions 6 and 8 can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperidinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6,8-Dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
科学的研究の応用
6,8-Dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,8-dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth.
類似化合物との比較
Similar Compounds
6,8-Dimethylquinazolin-4-one: Lacks the piperidinyl group but shares the quinazolinone core with methyl groups at positions 6 and 8.
3-(Piperidin-3-yl)quinazolin-4-one: Contains the piperidinyl group but lacks the methyl groups at positions 6 and 8.
Uniqueness
6,8-Dimethyl-3-(piperidin-3-yl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both the piperidinyl group and the methyl groups at specific positions on the quinazolinone core. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C15H19N3O |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
6,8-dimethyl-3-piperidin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C15H19N3O/c1-10-6-11(2)14-13(7-10)15(19)18(9-17-14)12-4-3-5-16-8-12/h6-7,9,12,16H,3-5,8H2,1-2H3 |
InChIキー |
AOFJXNMQRYWSHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(=O)N(C=N2)C3CCCNC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)

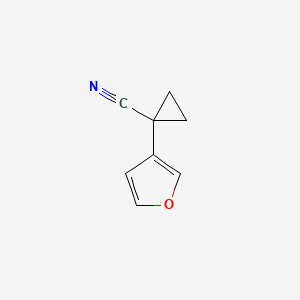
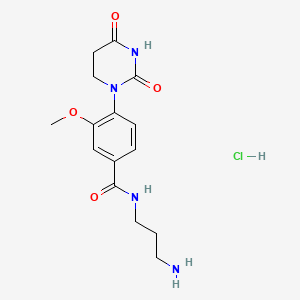


![1-[(4-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B13615139.png)
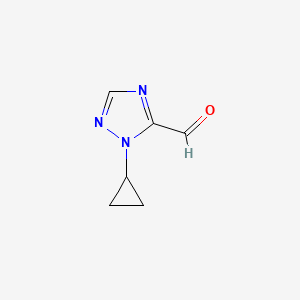
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
